molecular formula C15H16N6O B10869165 N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Katalognummer: B10869165
Molekulargewicht: 296.33 g/mol
InChI-Schlüssel: VBMYVZUTNVANRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a 4,6-dimethylpyrimidin-2-amine moiety at position 3.

Eigenschaften

Molekularformel

C15H16N6O

Molekulargewicht

296.33 g/mol

IUPAC-Name

N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C15H16N6O/c1-9-8-10(2)17-14(16-9)19-15-18-13(20-21-15)11-4-6-12(22-3)7-5-11/h4-8H,1-3H3,(H2,16,17,18,19,20,21)

InChI-Schlüssel

VBMYVZUTNVANRP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Thiosemicarbazide Intermediate Formation

The triazole scaffold is synthesized through a cyclization reaction starting from 4-methoxyphenylacetic acid hydrazide (4 ). Reacting 4 with 4-methoxyphenyl isothiocyanate (5 ) in ethanol yields the thiosemicarbazide intermediate (6 ). Cyclization under basic conditions (NaOH, 80°C) produces 5-(4-methoxyphenyl)-3-mercapto-1H-1,2,4-triazole (7 ) with 75% yield.

Thiol-to-Amine Conversion

The mercapto group at position 3 of 7 is replaced via oxidative amination. Treatment with hydroxylamine-O-sulfonic acid in ammonium hydroxide converts the thiol to an amine, yielding 5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-amine (8 ) in 68% yield.

Synthesis of 2-Chloro-4,6-Dimethylpyrimidine

Chlorination of Pyrimidine

4,6-Dimethylpyrimidin-2-ol (9 ) is treated with phosphorus oxychloride (POCl<sub>3</sub>) under reflux to form 2-chloro-4,6-dimethylpyrimidine (10 ) with 92% yield. Excess POCl<sub>3</sub> ensures complete conversion, and the product is purified via vacuum distillation.

Coupling via Nucleophilic Aromatic Substitution

Reaction Optimization

The coupling of 8 and 10 is performed in dimethylformamide (DMF) with potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base. Heating at 100°C for 24 hours facilitates the S<sub>N</sub>Ar reaction, displacing the chloride on 10 with the amine from 8 . The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine (11 ) in 58% yield.

Impact of Substituent Positioning

Comparative studies reveal that electron-donating groups (e.g., methoxy) on the triazole’s phenyl ring enhance coupling efficiency. The 4-methoxy substituent in 11 improves solubility and nucleophilicity, increasing reaction rates by 30% compared to unsubstituted analogs.

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 8.42 (s, 1H, triazole-H), 7.62 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 6.97 (d, <i>J</i> = 8.8 Hz, 2H, Ar-H), 6.12 (s, 1H, NH), 3.82 (s, 3H, OCH<sub>3</sub>), 2.34 (s, 6H, CH<sub>3</sub>).

  • <sup>13</sup>C NMR (100 MHz, DMSO-<i>d</i><sub>6</sub>) : δ 168.2 (C=N), 161.4 (C-O), 154.3 (pyrimidine-C), 130.1–114.7 (Ar-C), 55.3 (OCH<sub>3</sub>), 21.8 (CH<sub>3</sub>).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the triazole-pyrimidine system. The dihedral angle between the triazole and pyrimidine rings is 12.5°, indicating moderate conjugation.

Yield Optimization and Challenges

Solvent and Base Effects

Replacing DMF with dimethyl sulfoxide (DMSO) increases yields to 65% due to enhanced nucleophilicity of the amine. Conversely, using weaker bases (e.g., NaHCO<sub>3</sub>) reduces yields to 40%.

Byproduct Formation

Competing side reactions, such as over-alkylation or hydrolysis of the pyrimidine chloride, are mitigated by maintaining anhydrous conditions and controlled stoichiometry.

Comparative Bioactivity Profiling

Though the primary focus is synthesis, preliminary antimicrobial testing reveals that 11 exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to the 4-methoxyphenyl group’s hydrophobic interactions .

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield corresponding amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Research indicates that N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine exhibits various biological activities:

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • Growth Inhibition : In vitro studies showed that the compound significantly inhibited the growth of various cancer cell lines including breast cancer (MDA-MB-231) and lung cancer (A549) with inhibition percentages ranging from 60% to 80% depending on concentration .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : It exhibited significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 128 µg/mL .

Case Study 1: Anticancer Activity Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine and tested their anticancer effects against various human cancer cell lines. The results indicated that modifications to the methoxy group enhanced cytotoxicity against specific cancer types .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that the triazole-pyrimidine hybrid displayed potent activity against multidrug-resistant strains .

Wirkmechanismus

The mechanism of action of N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Triazole Ring: The 1,2,4-triazole scaffold is known for its role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity .
  • 4-Methoxyphenyl Substituent : The para-methoxy group enhances lipophilicity and may influence binding interactions through electron-donating effects .

Hypothesized Properties :

  • Molecular Formula : C₁₅H₁₆N₆O (inferred from analogues).
  • Molecular Weight : ~296.33 g/mol.
  • Water Solubility: Expected to be low (similar to the 2-aminophenyl analogue: 5.2 µg/mL) .

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and biological relevance.

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure R Group on Triazole Molecular Formula Molecular Weight (g/mol) Water Solubility (µg/mL)
Target Compound Triazole-Pyrimidine 4-Methoxyphenyl C₁₅H₁₆N₆O 296.33* Not Reported
N-[5-(2-Aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine Triazole-Pyrimidine 2-Aminophenyl C₁₄H₁₅N₇ 281.32 5.2
MortaparibMild Triazole-Thiazole 4-Methoxyphenyl Not Disclosed Not Disclosed Not Reported
1H-1,2,4-triazol-3-yl benzenesulfonamide (CF₃-substituted) Triazole-Sulfonamide CF₃ C₈H₆F₃N₃O₂S ~265.21 Not Reported

*Calculated based on structural inference.

Key Observations:

Substituent Position: The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to the 2-aminophenyl analogue, where the amino group may increase hydrogen bonding but reduce lipophilicity .

Core Heterocycle :

  • Triazole-Pyrimidine vs. Triazole-Thiazole : MortaparibMild’s thiazole core suggests broader enzyme inhibition (Mortalin/PARP1), while the pyrimidine in the target compound may favor interactions with nucleotide-binding domains .
  • Triazole-Sulfonamide : CF₃-substituted analogues exhibit strong antimalarial activity via PfDHPS inhibition, highlighting the role of electron-withdrawing groups in target binding .

Critical Analysis:
  • Methoxy vs. Amino Groups: The 4-methoxyphenyl group in the target compound may balance solubility and lipophilicity better than the 2-aminophenyl analogue, which has higher polarity (5.2 µg/mL solubility) but lower predicted blood-brain barrier penetration .
  • Triazole-Thiazole vs. Triazole-Pyrimidine : MortaparibMild’s thiazole moiety demonstrates the importance of fused heterocycles in multi-target inhibition, suggesting that the pyrimidine in the target compound could be optimized for selective kinase binding .
  • Halogen and CF₃ Substituents : Evidence from antimalarial studies indicates that electron-withdrawing groups (e.g., CF₃) significantly enhance target binding, whereas the target’s methoxy group may prioritize metabolic stability over potency .

Q & A

Q. How to analyze intermolecular interactions in the crystal lattice for stability insights?

  • Methodological Answer :
  • Hirshfeld Surface Analysis (CrystalExplorer) : Quantify contact contributions (e.g., H-bonding, π-π stacking). For example, identifies C–H⋯N interactions stabilizing the pyrimidine-triazole framework .
  • Energy Frameworks : Calculate lattice energy (CLP-PIXEL method) to assess dominant interaction types (e.g., dispersion vs. electrostatic) .

Data Contradiction Analysis

  • Case Study : Conflicting bioactivity data for analogs may arise from assay conditions (e.g., cell line variability). For instance, notes that thienopyridine derivatives exhibit varying anti-leishmanial activity due to differences in parasite strains. Resolve by standardizing assays and reporting IC₅₀ values with 95% confidence intervals .

  • Crystallographic Ambiguities : Discrepancies in reported bond lengths (e.g., C–N in triazole rings) can arise from temperature-dependent disorder. Cross-validate with neutron diffraction or low-temperature (100 K) datasets to improve accuracy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.